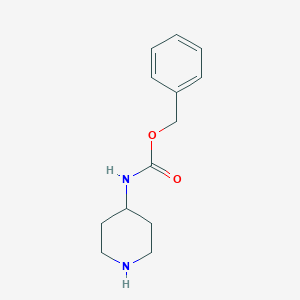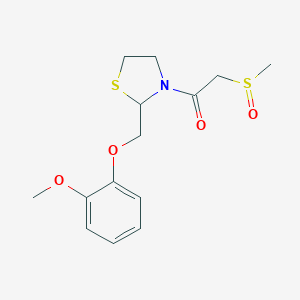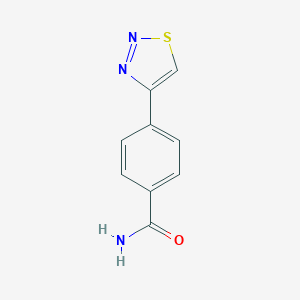
4-(1,2,3-Thiadiazol-4-yl)benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiadiazole derivatives, including 4-(1,2,3-Thiadiazol-4-yl)benzamide, often involves the use of microwave-assisted facile synthesis methods. For example, a study by Tiwari et al. (2017) described the synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, highlighting a solvent-free approach under microwave irradiation (Tiwari et al., 2017). This method is noted for its efficiency and the ability to produce compounds with potential anticancer activities.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including 4-(1,2,3-Thiadiazol-4-yl)benzamide, is characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry. The study by Pavlova et al. (2022) on a related thiadiazole derivative showcased the application of 1H and 13C NMR spectroscopy to confirm the structure of synthesized compounds (Pavlova et al., 2022).
Chemical Reactions and Properties
Thiadiazole derivatives engage in various chemical reactions, contributing to their diverse chemical properties. The reactivity towards electrophilic reagents and the ability to undergo dimerization reactions are notable. For example, Takikawa et al. (1985) explored the oxidative dimerization of thioamides to prepare 3,5-disubstituted 1,2,4-thiadiazoles, demonstrating the chemical versatility of thiadiazole compounds (Takikawa et al., 1985).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application and function. The study by Matwijczuk et al. (2016) on the molecular organization of dipalmitoylphosphatidylcholine bilayers containing thiadiazole compounds highlighted the influence of molecular structure on fluorescence properties and molecular aggregation, showcasing the importance of physical properties in understanding the behavior of thiadiazole derivatives in biological systems (Matwijczuk et al., 2016).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, including reactivity, stability, and interactions with biological molecules, are areas of active research. The synthesis and study of thiadiazole derivatives reveal their potential as bioactive molecules with applications in medicinal chemistry and materials science. The study by Adhami et al. (2014) on the synthesis, crystal structure, and cytotoxic activity of cyclic systems in thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes highlighted the potential anticancer activity of these compounds, underscoring the chemical properties that make thiadiazoles of interest in drug discovery (Adhami et al., 2014).
Aplicaciones Científicas De Investigación
Summary of the Application
1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents . They have been tested against various bacteria strains such as E. coli, B. mycoides, and C. albicans , and found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis .
Methods of Application
The 1,3,4-thiadiazole derivatives were synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials . The newly synthesized compounds were fully characterized by 1 H NMR, 13 C NMR, IR, MS, and elemental analysis .
Results or Outcomes
Four compounds outperformed the other produced compounds in terms of antimicrobial activity . Some molecules had an inhibitory effect on Staphylococcus epidermidis and alpha Streptococcus haemolyticus .
2. Anticancer and Antifungal Agents
Summary of the Application
1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anticancer and antifungal activities .
Methods of Application
The details of the synthesis process are not specified in the search results .
Results or Outcomes
The antibacterial results of the synthesized molecules were comparable to those of the reference drug (amoxicillin), whereas antifungal screening of the synthetic conjugates were evaluated against both strains T. harzianum and A. niger compared to the standard drug (fluconazole) .
3. Photovoltaic Materials
Summary of the Application
1,3,4-thiadiazole derivatives find application in several photovoltaic materials such as dye-sensitized solar cells, organic near-infrared materials, organic light-emitting diodes (OLEDs), and charge transfer materials .
Methods of Application
The nucleophilic substitution of 4,7-dibromobenzo [d] [1,2,3]thiadiazole with morpholine gave selectively 4-substituted product—4-(7-bromobenzo [d] [1,2,3]thiadiazol-4-yl)morpholine .
Results or Outcomes
The structure of the newly synthesized compound was established by means of elemental analysis, high-resolution mass-spectrometry, 1H, 13C NMR, and IR spectroscopy, mass-spectrometry, and X-ray analysis .
4. Antiviral Agents
Summary of the Application
1,3,4-thiadiazole core has been recognized as a valuable scaffold for the development of pharmacologically active derivatives with antiviral properties .
Methods of Application
The details of the synthesis process are not specified in the search results .
Results or Outcomes
The specific results or outcomes are not specified in the search results .
5. Antioxidant Agents
Summary of the Application
1,3,4-thiadiazole derivatives have been recognized as a valuable scaffold for the development of pharmacologically active derivatives with antioxidant properties .
Methods of Application
The details of the synthesis process are not specified in the search results .
Results or Outcomes
The specific results or outcomes are not specified in the search results .
6. Anti-Inflammatory Agents
Summary of the Application
1,3,4-thiadiazole derivatives have been recognized as a valuable scaffold for the development of pharmacologically active derivatives with anti-inflammatory properties .
Methods of Application
The details of the synthesis process are not specified in the search results .
Results or Outcomes
The specific results or outcomes are not specified in the search results .
7. Antiepileptic Agents
Summary of the Application
1,3,4-thiadiazole derivatives have been recognized as a valuable scaffold for the development of pharmacologically active derivatives with antiepileptic properties .
Methods of Application
The details of the synthesis process are not specified in the search results .
Results or Outcomes
The specific results or outcomes are not specified in the search results .
8. Antidiabetic Agents
Summary of the Application
1,3,4-thiadiazole derivatives have been recognized as a valuable scaffold for the development of pharmacologically active derivatives with antidiabetic properties .
Methods of Application
The details of the synthesis process are not specified in the search results .
Results or Outcomes
The specific results or outcomes are not specified in the search results .
9. Analgesic Agents
Summary of the Application
1,3,4-thiadiazole derivatives have been recognized as a valuable scaffold for the development of pharmacologically active derivatives with analgesic properties .
Methods of Application
The details of the synthesis process are not specified in the search results .
Results or Outcomes
The specific results or outcomes are not specified in the search results .
10. Antileishmanial Agents
Summary of the Application
1,3,4-thiadiazole derivatives have been recognized as a valuable scaffold for the development of pharmacologically active derivatives with antileishmanial properties .
Methods of Application
The details of the synthesis process are not specified in the search results .
Results or Outcomes
The specific results or outcomes are not specified in the search results .
11. Antidepressant Agents
Summary of the Application
1,3,4-thiadiazole derivatives have been recognized as a valuable scaffold for the development of pharmacologically active derivatives with antidepressant properties .
Methods of Application
The details of the synthesis process are not specified in the search results .
Results or Outcomes
The specific results or outcomes are not specified in the search results .
12. Antitubercular Agents
Summary of the Application
1,3,4-thiadiazole derivatives have been recognized as a valuable scaffold for the development of pharmacologically active derivatives with antitubercular properties .
Methods of Application
The details of the synthesis process are not specified in the search results .
Results or Outcomes
The specific results or outcomes are not specified in the search results .
Propiedades
IUPAC Name |
4-(thiadiazol-4-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3OS/c10-9(13)7-3-1-6(2-4-7)8-5-14-12-11-8/h1-5H,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVNUEROKSNSDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSN=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372308 | |
| Record name | 4-(1,2,3-thiadiazol-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26731671 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(1,2,3-Thiadiazol-4-yl)benzamide | |
CAS RN |
175205-53-5 | |
| Record name | 4-(1,2,3-Thiadiazol-4-yl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,2,3-thiadiazol-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



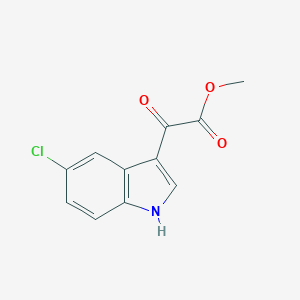


![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)
![1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone](/img/structure/B64084.png)


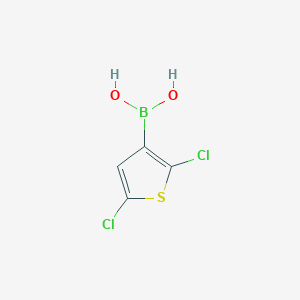
![1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine](/img/structure/B64095.png)
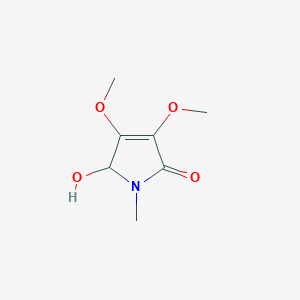

![6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B64104.png)
